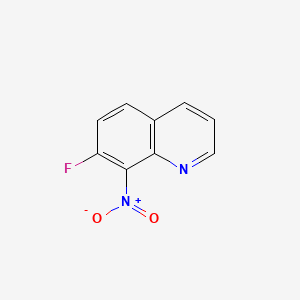

7-Fluoro-8-nitroquinoline

Description

Structure

3D Structure

Properties

CAS No. |

236093-09-7 |

|---|---|

Molecular Formula |

C9H5FN2O2 |

Molecular Weight |

192.15 g/mol |

IUPAC Name |

7-fluoro-8-nitroquinoline |

InChI |

InChI=1S/C9H5FN2O2/c10-7-4-3-6-2-1-5-11-8(6)9(7)12(13)14/h1-5H |

InChI Key |

JGPOCZXCLWHQFM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C(C=C2)F)[N+](=O)[O-])N=C1 |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide to 7-Fluoro-8-nitroquinoline: Properties, Synthesis, and Biological Context

Core Chemical Properties

7-Fluoro-8-nitroquinoline is a heterocyclic aromatic compound. Its structure consists of a quinoline core substituted with a fluorine atom at position 7 and a nitro group at position 8. The presence of the electron-withdrawing nitro group and the electronegative fluorine atom is expected to significantly influence the electron density of the quinoline ring system, thereby affecting its chemical reactivity and biological activity.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties for this compound. These values are calculated based on its chemical structure and are provided for estimation purposes.

| Property | Predicted Value |

| Molecular Formula | C₉H₅FN₂O₂ |

| Molecular Weight | 192.15 g/mol |

| Appearance | Pale yellow to yellow solid (predicted) |

| Melting Point | 95-105 °C (estimated) |

| Boiling Point | >300 °C (decomposes, estimated) |

| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO and DMF (predicted) |

| pKa | ~1.5 (estimated, acidic) |

| LogP | ~2.0 (estimated) |

Comparative Analysis with Structural Analogs

To provide a context for the predicted properties of this compound, the experimental data for several close structural analogs are presented below.

| Property | 8-Nitroquinoline | 7-Nitroquinoline | 8-Fluoro-5-nitroquinoline |

| CAS Number | 607-35-2 | 613-51-4 | 94832-39-0 |

| Molecular Formula | C₉H₆N₂O₂ | C₉H₆N₂O₂ | C₉H₅FN₂O₂ |

| Molecular Weight | 174.16 g/mol | 174.16 g/mol | 192.15 g/mol |

| Melting Point | 89-91 °C | Not Available | Not Available |

| Appearance | Solid | Not Available | Not Available |

| Solubility | Slightly soluble in water; Soluble in ethanol, ether, benzene, chloroform, and dilute acid.[1] | Not Available | Not Available |

Synthesis and Experimental Protocols

A plausible synthetic route for this compound involves the direct nitration of 7-fluoroquinoline. The following is a generalized experimental protocol based on standard procedures for the nitration of quinoline derivatives.

Proposed Synthesis of this compound

Reaction: Nitration of 7-fluoroquinoline.

Reagents and Materials:

-

7-Fluoroquinoline

-

Fuming nitric acid (90%)

-

Concentrated sulfuric acid (98%)

-

Ice

-

Sodium bicarbonate solution (saturated)

-

Dichloromethane or ethyl acetate

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and ethyl acetate for elution

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath.

-

Slowly add 7-fluoroquinoline to the cold sulfuric acid while stirring to ensure complete dissolution.

-

Prepare a nitrating mixture by carefully adding fuming nitric acid to an equal volume of cold, concentrated sulfuric acid.

-

Add the nitrating mixture dropwise to the solution of 7-fluoroquinoline in sulfuric acid, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Carefully pour the reaction mixture onto crushed ice.

-

Neutralize the resulting solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.

-

Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to isolate this compound.

Characterization: The structure of the synthesized this compound can be confirmed using the following spectroscopic methods:

-

¹H NMR: To determine the number and environment of protons.

-

¹³C NMR: To determine the number and environment of carbon atoms.

-

¹⁹F NMR: To confirm the presence and environment of the fluorine atom.

-

FT-IR: To identify characteristic functional groups, such as the nitro group (strong absorptions around 1530 cm⁻¹ and 1350 cm⁻¹).

-

Mass Spectrometry: To determine the molecular weight and fragmentation pattern.

Potential Biological Activity and Signaling Pathways

While the specific biological activity of this compound has not been reported, many fluoroquinolone derivatives are known for their potent antibacterial properties.[2] These compounds typically act by inhibiting bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair.[3] The inhibition of these enzymes leads to breaks in the bacterial chromosome and ultimately cell death.

The introduction of a nitro group at the 8-position, as seen in some experimental fluoroquinolones, has been shown to modulate antibacterial activity.[4][5] It is plausible that this compound could exhibit similar mechanisms of action.

Applications in Drug Development

Nitroaromatic compounds, including nitroquinolines, have a diverse range of applications in medicinal chemistry. They are known to possess antibacterial, antifungal, anticancer, and antiparasitic properties.[6][7] The unique electronic properties of the nitro group can contribute to the mechanism of action, sometimes through bioreduction to reactive nitrogen species within target cells.

For drug development professionals, this compound represents a novel scaffold that could be explored for:

-

Development of new antibacterial agents: Particularly against drug-resistant strains.

-

Anticancer research: As a potential inhibitor of cellular processes in cancer cells.

-

Antiparasitic drug discovery: Investigating its efficacy against protozoan parasites.

Further research, including synthesis, in vitro screening, and mechanistic studies, would be necessary to fully elucidate the therapeutic potential of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Fluoroquinolones’ Biological Activities against Laboratory Microbes and Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents : Oriental Journal of Chemistry [orientjchem.org]

- 6. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Synthesis of 7-Fluoro-8-Nitroquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for 7-fluoro-8-nitroquinoline, a key intermediate in the development of novel therapeutic agents. This document details plausible synthetic routes, experimental protocols derived from analogous reactions, and quantitative data to support researchers in the efficient synthesis of this target molecule.

Introduction

This compound serves as a critical building block in medicinal chemistry, particularly in the synthesis of fluoroquinolone antibiotics and other pharmacologically active compounds. The introduction of a fluorine atom at the 7-position and a nitro group at the 8-position of the quinoline ring can significantly modulate the biological activity, pharmacokinetic properties, and safety profile of the final drug substance. This guide outlines the core synthetic strategies to access this important scaffold.

Core Synthetic Strategies

The synthesis of this compound can be approached through two primary retrosynthetic pathways:

-

Pathway A: Skraup Synthesis followed by Nitration. This classic approach involves the construction of the quinoline core from a fluorinated aniline precursor, followed by regioselective nitration.

-

Pathway B: Nucleophilic Aromatic Substitution (SNAr). This strategy involves the displacement of a suitable leaving group at the 7-position of a pre-functionalized 8-nitroquinoline derivative with a fluoride source.

This guide will focus on Pathway A, as it is a more fundamental and widely applicable method for constructing the quinoline skeleton, drawing parallels from established syntheses of similar substituted quinolines.

Pathway A: Skraup Synthesis and Subsequent Nitration

This pathway commences with the Skraup synthesis using 3-fluoroaniline to generate a mixture of 7-fluoroquinoline and 5-fluoroquinoline, followed by a selective nitration step.

Caption: Skraup synthesis followed by nitration pathway.

Experimental Protocols

The following protocols are based on established procedures for analogous compounds, such as the synthesis of 7-methyl-8-nitroquinoline from m-toluidine.[1] Researchers should optimize these conditions for the specific synthesis of this compound.

Step 1: Synthesis of 7-Fluoroquinoline and 5-Fluoroquinoline Mixture (Skraup Reaction)

This procedure is adapted from the Skraup synthesis of methylquinolines.[1]

-

Materials:

-

3-Fluoroaniline

-

Glycerol

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Arsenic Pentoxide (As₂O₅) or other suitable oxidizing agent

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, cautiously add concentrated sulfuric acid to a mixture of 3-fluoroaniline and glycerol.

-

Slowly add the oxidizing agent (e.g., arsenic pentoxide) to the stirred mixture. The reaction is highly exothermic and should be controlled with an ice bath.

-

Once the initial exothermic reaction subsides, heat the mixture to reflux for several hours to complete the reaction.

-

After cooling, pour the reaction mixture into a large volume of water and neutralize with a base (e.g., sodium hydroxide) to precipitate the crude product.

-

The crude product, a mixture of 7-fluoroquinoline and 5-fluoroquinoline, can be isolated by steam distillation or solvent extraction.

-

Step 2: Nitration of the Fluoroquinoline Mixture

This procedure is based on the nitration of a mixture of 7- and 5-methylquinoline.[1]

-

Materials:

-

Mixture of 7-fluoroquinoline and 5-fluoroquinoline

-

Fuming Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

-

Procedure:

-

In a flask cooled in an ice-salt bath, add the mixture of fluoroquinolines to concentrated sulfuric acid.

-

Slowly add a pre-cooled mixture of fuming nitric acid and concentrated sulfuric acid dropwise to the quinoline solution, maintaining a low temperature (e.g., -5 to 0 °C).

-

After the addition is complete, allow the reaction to stir at a low temperature for a specified time to ensure complete nitration.

-

Carefully pour the reaction mixture onto crushed ice to precipitate the nitrated products.

-

Filter the precipitate, wash with cold water until neutral, and dry.

-

Step 3: Purification of this compound

The final step involves the separation of the desired this compound from the isomeric byproduct (5-fluoro-8-nitroquinoline) and any unreacted starting materials.

-

Method:

-

Column chromatography is the preferred method for separating the isomers. The choice of stationary phase (e.g., silica gel) and eluent system will need to be empirically determined.

-

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes based on analogous syntheses.

| Parameter | Skraup Synthesis (Analogous) [1] | Nitration (Analogous) [1] |

| Key Reactants | m-Toluidine, Glycerol, H₂SO₄, Oxidizing Agent | 7-Methylquinoline, HNO₃, H₂SO₄ |

| Reaction Temperature | Reflux | -5 to 0 °C |

| Reaction Time | Several hours | 40 minutes |

| Product(s) | Mixture of 7- and 5-methylquinoline | 7-Methyl-8-nitroquinoline |

| Yield | Not specified for isomer mixture | 99% (from 7-methylquinoline) |

| Purification | Steam Distillation / Extraction | Recrystallization / Chromatography |

Alternative Synthetic Approaches

While the Skraup synthesis is a robust method, other strategies for constructing the quinoline ring exist, such as the Doebner-von Miller reaction or the Conrad-Limpach synthesis. The choice of method will depend on the availability of starting materials and the desired substitution pattern.

Conclusion

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve the desired regioselectivity. The pathway involving a Skraup synthesis followed by nitration, as detailed in this guide based on analogous reactions, provides a solid foundation for researchers. Optimization of each step, particularly the purification of the final product, will be critical for obtaining high-purity this compound for use in drug discovery and development programs.

References

Spectroscopic Profile of 7-Fluoro-8-nitroquinoline: A Technical Guide

Introduction

7-Fluoro-8-nitroquinoline is a substituted quinoline derivative of interest to researchers in medicinal chemistry and materials science. As a novel compound, detailed spectroscopic characterization is essential for confirming its identity, purity, and structural features. This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound and outlines the detailed experimental protocols for acquiring such data. While specific experimental data for this compound is not yet widely published, this guide, based on the analysis of structurally related molecules, serves as a valuable resource for its synthesis and characterization.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and data from analogous fluoro- and nitro-substituted quinoline compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 8.90 - 9.10 | dd | J = 4.2, 1.5 | H-2 |

| 8.20 - 8.40 | dd | J = 8.5, 1.5 | H-4 |

| 7.80 - 7.95 | dd | J = 8.8, 4.2 | H-3 |

| 7.65 - 7.80 | d | J = 8.5 | H-5 |

| 7.40 - 7.55 | t | J = 8.5 | H-6 |

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 150.0 - 152.0 | C-2 |

| 122.0 - 124.0 | C-3 |

| 136.0 - 138.0 | C-4 |

| 118.0 - 120.0 | C-4a |

| 128.0 - 130.0 | C-5 |

| 125.0 - 127.0 | C-6 |

| 158.0 - 162.0 (d, ¹JCF) | C-7 |

| 130.0 - 133.0 | C-8 |

| 145.0 - 147.0 | C-8a |

Table 3: Predicted ¹⁹F NMR Spectroscopic Data (470 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity |

| -110.0 to -115.0 | s |

Table 4: Predicted Mass Spectrometry Data (EI-MS)

| m/z | Interpretation |

| 192.03 | [M]⁺ (Molecular Ion) |

| 176.03 | [M - O]⁺ |

| 162.03 | [M - NO]⁺ |

| 146.03 | [M - NO₂]⁺ |

| 119.04 | [C₈H₅F]⁺ |

Table 5: Predicted Infrared (IR) Spectroscopic Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Functional Group |

| 3100 - 3000 | C-H (aromatic) |

| 1620 - 1590 | C=C (aromatic) |

| 1580 - 1560 | C=N (quinoline) |

| 1540 - 1520 | NO₂ (asymmetric stretch) |

| 1360 - 1340 | NO₂ (symmetric stretch) |

| 1250 - 1200 | C-F |

Table 6: Predicted UV-Vis Spectroscopic Data (Methanol)

| λmax (nm) | Transition |

| ~250 | π → π |

| ~320 | π → π |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments required to characterize this compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H, ¹³C, and ¹⁹F NMR Spectroscopy Protocol:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Use a 30-degree pulse width.

-

Acquire 16 scans with a relaxation delay of 2 seconds.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

Use a 30-degree pulse width with proton decoupling.

-

Acquire 1024 scans with a relaxation delay of 2 seconds.

-

-

¹⁹F NMR Acquisition:

-

Set the spectral width to cover the range of -50 to -250 ppm.

-

Use a 30-degree pulse width with proton decoupling.

-

Acquire 64 scans with a relaxation delay of 2 seconds.

-

-

Data Processing: Process the acquired free induction decays (FIDs) with an exponential multiplication factor to improve the signal-to-noise ratio. Perform phase and baseline corrections. Reference the ¹H and ¹³C spectra to TMS at 0.00 ppm and the ¹⁹F spectrum to an external standard such as CFCl₃ at 0.00 ppm.

-

2. Mass Spectrometry (MS)

-

Electron Ionization Mass Spectrometry (EI-MS) Protocol:

-

Sample Introduction: Introduce a small amount of the solid sample directly into the ion source using a direct insertion probe, or inject a dilute solution in a volatile solvent (e.g., methanol) into a gas chromatograph (GC) coupled to the mass spectrometer.

-

Instrumentation: Use a GC-MS system or a standalone mass spectrometer with an EI source.

-

Ionization: Set the electron energy to 70 eV.

-

Mass Analysis: Scan a mass-to-charge (m/z) range of 50 to 500 amu.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

-

3. Infrared (IR) Spectroscopy

-

Fourier Transform Infrared (FT-IR) Spectroscopy Protocol:

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding 1-2 mg of this compound with approximately 100 mg of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic press.

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: Collect a background spectrum of the empty sample compartment. Then, place the KBr pellet in the sample holder and collect the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Data Analysis: The final spectrum is presented as a ratio of the sample spectrum to the background spectrum. Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

-

4. Ultraviolet-Visible (UV-Vis) Spectroscopy

-

UV-Vis Spectroscopy Protocol:

-

Sample Preparation: Prepare a stock solution of this compound in a UV-grade solvent such as methanol at a concentration of 1 mg/mL. Prepare a dilute solution (e.g., 0.01 mg/mL) from the stock solution.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition: Use a quartz cuvette with a 1 cm path length. Fill one cuvette with the solvent to be used as a blank and the other with the sample solution. Scan the absorbance from 200 to 800 nm.

-

Data Analysis: Identify the wavelengths of maximum absorbance (λmax) and calculate the molar absorptivity (ε) if the exact concentration is known.

-

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a novel compound like this compound.

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

An In-depth Technical Guide to 7-Fluoro-8-nitroquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and potential biological significance of 7-Fluoro-8-nitroquinoline. Given the limited availability of direct experimental data for this specific compound, this document outlines a putative synthesis, proposes characterization methodologies, and discusses potential biological activities based on the well-established pharmacology of related fluoroquinoline and nitroaromatic compounds.

Molecular Structure and Physicochemical Properties

This compound is a heterocyclic aromatic compound. The core structure consists of a quinoline ring system, which is a fusion of a benzene ring and a pyridine ring. This core is substituted with a fluorine atom at the 7th position and a nitro group at the 8th position. The presence of the electron-withdrawing nitro group and the electronegative fluorine atom are expected to significantly influence the molecule's electronic properties and biological activity.

Table 1: Molecular Identifiers and Calculated Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 236093-09-7 |

| Molecular Formula | C₉H₅FN₂O₂ |

| Molecular Weight | 192.15 g/mol |

| SMILES | C1=CC2=C(C(=C(C=C2)F)--INVALID-LINK--[O-])N=C1 |

| InChI Key | JGPOCZXCLWHQFM-UHFFFAOYSA-N |

| XLogP3 | 2.1 |

| Topological Polar Surface Area | 58.7 Ų |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 1 |

Putative Synthesis Protocol

Experimental Workflow: Hypothetical Synthesis of this compound

Caption: Hypothetical workflow for the synthesis of this compound.

Detailed Methodology:

-

Nitration: To a solution of 7-fluoroquinoline in concentrated sulfuric acid, cooled to 0 °C, a mixture of concentrated nitric acid and sulfuric acid is added dropwise while maintaining the temperature below 25 °C. The reaction mixture is stirred for a specified period to allow for the electrophilic nitration to occur. The substitution pattern will be directed by the existing fluoroquinoline ring system.

-

Work-up: The reaction mixture is then carefully poured onto crushed ice, leading to the precipitation of the crude product. The precipitate is collected by filtration and washed with cold water until the filtrate is neutral.

-

Extraction and Purification: The crude solid is dissolved in a suitable organic solvent, such as dichloromethane, and washed with a saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure. The resulting residue is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.

Proposed Characterization

The successful synthesis of this compound would be confirmed using standard analytical techniques.

Table 2: Expected Spectroscopic and Physical Data for this compound

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons of the quinoline ring system would appear as multiplets in the downfield region (typically 7.0-9.0 ppm). The coupling patterns would be indicative of the substitution. |

| ¹³C NMR | Resonances for the nine carbon atoms of the quinoline ring. The carbon attached to the fluorine would show a characteristic splitting (C-F coupling). The carbon attached to the nitro group would be significantly deshielded. |

| ¹⁹F NMR | A singlet or a multiplet depending on the coupling with neighboring protons. |

| IR Spectroscopy | Characteristic peaks for C=N stretching of the quinoline ring, C-F stretching, and strong asymmetric and symmetric stretching vibrations for the N-O bonds of the nitro group (typically around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹). |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of 192.15 g/mol . Fragmentation patterns would likely show the loss of the nitro group (NO₂) and other characteristic fragments of the quinoline core. |

| Melting Point | A sharp melting point is expected for a pure crystalline solid. |

| Solubility | Likely to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. Poor solubility in water is expected. |

Potential Biological Activity and Signaling Pathways

The biological activity of this compound has not been explicitly reported. However, based on its structural features, it can be hypothesized to possess activities similar to other well-studied fluoroquinolones and nitroaromatic compounds.

Potential as an Antibacterial Agent:

Fluoroquinolones are a well-known class of broad-spectrum antibiotics that act by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[1] The fluorine atom at the C-7 position is often crucial for antibacterial activity.

Caption: Potential mechanism of antibacterial action of this compound.

Potential as an Anticancer Agent:

Some quinoline derivatives have demonstrated anticancer properties through various mechanisms, including the inhibition of topoisomerases in cancer cells and the induction of apoptosis. The nitro group can also contribute to cytotoxicity, sometimes through bioreductive activation in hypoxic tumor environments.

Other Potential Activities:

Nitroaromatic compounds and quinoline derivatives have been investigated for a wide range of other biological activities, including antimalarial, antiviral, and anti-inflammatory effects. The specific combination of the fluoro and nitro substituents on the quinoline scaffold makes this compound an interesting candidate for broader pharmacological screening.

Conclusion

This compound is a structurally intriguing molecule with the potential for significant biological activity, drawing from the established pharmacology of both fluoroquinolones and nitroaromatic compounds. While direct experimental data is currently lacking, this guide provides a foundational understanding of its molecular characteristics, a plausible route for its synthesis and characterization, and a rationale for investigating its potential as a therapeutic agent, particularly in the areas of antibacterial and anticancer research. Further experimental studies are warranted to elucidate the precise properties and biological functions of this compound.

References

7-Fluoro-8-nitroquinoline: A Versatile Starting Material for Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

7-Fluoro-8-nitroquinoline is a halogenated and nitrated quinoline derivative that serves as a valuable and versatile starting material in organic synthesis. Its unique electronic properties, arising from the presence of both an electron-withdrawing nitro group and a fluorine atom on the quinoline core, make it a highly reactive and strategic building block for the synthesis of a wide range of functionalized heterocyclic compounds. This guide provides a comprehensive overview of the synthesis, reactivity, and potential applications of this compound, with a focus on its utility in medicinal chemistry and drug development.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₉H₅FN₂O₂ |

| Molecular Weight | 192.14 g/mol |

| Appearance | Expected to be a crystalline solid |

Synthesis of this compound

The primary synthetic route to this compound involves the electrophilic nitration of 7-fluoroquinoline. This reaction is analogous to the well-established nitration of other quinoline derivatives, such as 7-methylquinoline.[1]

Experimental Protocol: Synthesis of this compound

Materials:

-

7-Fluoroquinoline

-

Fuming Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice

-

Deionized Water

-

Ethanol (for recrystallization)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, slowly add a pre-determined amount of 7-fluoroquinoline to a mixture of concentrated sulfuric acid. Maintain the temperature below 10 °C during the addition.

-

Prepare the nitrating mixture by carefully and slowly adding fuming nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

-

Add the nitrating mixture dropwise to the solution of 7-fluoroquinoline in sulfuric acid, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for a specified period (e.g., 2-4 hours) to ensure complete nitration.

-

Pour the reaction mixture slowly onto crushed ice with constant stirring to precipitate the product.

-

Filter the crude this compound using a Buchner funnel and wash thoroughly with cold deionized water until the washings are neutral.

-

Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure this compound.

-

Dry the purified product under vacuum.

Note: This is a generalized procedure based on the synthesis of similar compounds.[1] Optimization of reaction time, temperature, and stoichiometry of reagents may be necessary to achieve the best yield and purity.

Caption: Synthesis of this compound.

Reactivity and Synthetic Applications

The reactivity of this compound is dominated by the presence of the nitro group at the C8 position and the fluorine atom at the C7 position. The electron-withdrawing nature of the nitro group strongly activates the quinoline ring towards nucleophilic aromatic substitution (SNAr).

Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom at the C7 position is a good leaving group and is readily displaced by a variety of nucleophiles. This reaction is the cornerstone of the synthetic utility of this compound, allowing for the introduction of diverse functionalities at this position.

General Reaction Scheme:

Caption: Nucleophilic Aromatic Substitution.

Potential Nucleophiles:

-

Amines: Reaction with primary and secondary amines (aliphatic and aromatic) yields 7-amino-8-nitroquinoline derivatives. These reactions are often carried out in the presence of a base.

-

Alcohols and Phenols: Alkoxides and phenoxides can displace the fluorine to form 7-alkoxy- and 7-aryloxy-8-nitroquinolines.

-

Thiols: Thiolates react to give 7-thioether-8-nitroquinolines.

-

Azides: Sodium azide can be used to introduce an azido group, which can be further transformed into an amino group or participate in click chemistry reactions.

The resulting 7-substituted-8-nitroquinolines are valuable intermediates for further transformations.

Reduction of the Nitro Group

The nitro group at the C8 position can be readily reduced to an amino group using standard reducing agents such as tin(II) chloride (SnCl₂), sodium dithionite (Na₂S₂O₄), or catalytic hydrogenation (H₂/Pd-C). This transformation opens up another avenue for functionalization, as the resulting 8-aminoquinoline moiety is a key pharmacophore in many biologically active molecules.

Caption: Reduction of the Nitro Group.

Applications in Drug Development and Medicinal Chemistry

The this compound scaffold is a precursor to a variety of quinoline derivatives with potential therapeutic applications. The ability to introduce diverse substituents at the C7 position and to modify the C8 position allows for the generation of large libraries of compounds for screening against various biological targets.

Derivatives of 8-aminoquinolines are known to possess a wide range of biological activities, including:

-

Antimalarial: The 8-aminoquinoline core is a well-known feature of antimalarial drugs.

-

Anticancer: Certain substituted quinolines have shown promise as anticancer agents.

-

Antibacterial and Antifungal: The quinoline scaffold is present in numerous antimicrobial agents.

-

Neuroprotective: Some 8-hydroxyquinoline derivatives have been investigated for their neuroprotective properties.[2][3]

The synthesis of novel haloanilino-8-nitrofluoroquinolone derivatives from related starting materials has demonstrated interesting antibacterial properties, highlighting the potential of this class of compounds in combating bacterial infections.[4][5]

Conclusion

This compound is a strategically important starting material in organic synthesis, offering multiple avenues for the creation of complex and functionally diverse quinoline derivatives. Its facile synthesis and predictable reactivity, particularly in nucleophilic aromatic substitution and nitro group reduction, make it an attractive building block for medicinal chemists and drug development professionals. The exploration of the chemical space accessible from this versatile scaffold holds significant promise for the discovery of new therapeutic agents.

References

7-Fluoro-8-nitroquinoline: A Technical Overview of its Physicochemical Properties and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical characteristics and potential biological activities of 7-Fluoro-8-nitroquinoline. Due to the limited availability of specific experimental data for this compound, this document leverages information from structurally related molecules and general methodologies for quinoline derivatives to offer a predictive profile. This guide is intended to serve as a foundational resource for researchers and professionals in drug discovery and development.

Core Physical Characteristics

| Property | Estimated Value | Notes |

| Molecular Formula | C₉H₅FN₂O₂ | Derived from its chemical structure. |

| Molecular Weight | 192.15 g/mol | Calculated based on the molecular formula. |

| Melting Point | 85-95 °C | Estimated based on the melting point of 8-nitroquinoline (89-91 °C) and considering the influence of the fluorine substituent. |

| Boiling Point | > 300 °C | Expected to be high due to the aromatic structure and polar nitro group. |

| Solubility | Sparingly soluble in water; Soluble in organic solvents (e.g., DMSO, DMF, Chloroform). | Typical for nitroaromatic compounds. |

| Appearance | Pale yellow to yellow solid | Common appearance for nitroquinoline derivatives. |

Experimental Protocols for Characterization

The following are generalized experimental protocols for the determination of the physical and structural properties of quinoline derivatives, which would be applicable to this compound.

Melting Point Determination

The melting point can be determined using a standard capillary melting point apparatus. A small, finely powdered sample of the compound is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is recorded as the melting point.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are crucial for structural elucidation. A sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and analyzed using an NMR spectrometer. The chemical shifts (δ), coupling constants (J), and integration values provide detailed information about the arrangement of protons and carbon atoms in the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. A small amount of the solid sample is typically analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory. Characteristic absorption bands for the nitro group (NO₂), C-F bond, and the quinoline ring system would be expected.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound. Techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI) can be used. The molecular ion peak [M]⁺ or [M+H]⁺ would confirm the molecular weight.

Biological Activity and Signaling Pathways

While specific biological studies on this compound are not extensively documented, the broader class of fluoroquinolones is well-known for its potent antimicrobial and potential anticancer activities. The introduction of a nitro group can further modulate this activity.

Antimicrobial Activity

Fluoroquinolones primarily exert their antibacterial effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are critical for DNA replication, transcription, repair, and recombination. By forming a stable complex with the enzyme and DNA, fluoroquinolones block the progression of the replication fork, leading to DNA damage and ultimately cell death.[1][2][3]

Anticancer Activity

Certain fluoroquinolones have also demonstrated anticancer properties. This activity is believed to stem from their ability to inhibit human topoisomerase II, an enzyme analogous to bacterial DNA gyrase.[4] By interfering with the function of topoisomerase II in cancer cells, these compounds can induce apoptosis (programmed cell death). The structure-activity relationship of fluoroquinolones as anticancer agents suggests that modifications at various positions on the quinoline ring can significantly influence their cytotoxic activity.[4]

The following diagram illustrates the general mechanism of action of fluoroquinolones as antibacterial agents.

Logical Workflow for Characterization

The logical workflow for the complete characterization of a novel compound like this compound would follow a standard path from synthesis to biological evaluation.

References

- 1. Structure-activity relationship of fluoroquinolone in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure-activity relationships of the fluoroquinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

7-Fluoro-8-nitroquinoline: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Fluoro-8-nitroquinoline is a halogenated and nitrated quinoline derivative. While this specific compound is commercially available, indicating its use in chemical synthesis, it is not extensively documented in peer-reviewed scientific literature. This guide provides a comprehensive overview of its known identifiers and leverages data from closely related analogs to offer insights into its potential physicochemical properties, synthesis, and reactivity. The information presented herein is intended to serve as a foundational resource for researchers interested in the evaluation and application of this and similar molecules in medicinal chemistry and materials science.

Chemical Identifiers

While comprehensive experimental data for this compound is limited, its fundamental chemical identifiers have been established. The primary identifier is its CAS Registry Number, which uniquely designates this specific chemical substance.

| Identifier | Value | Source |

| CAS Number | 236093-09-7 | AA Blocks Product Index |

| Molecular Formula | C₉H₅FN₂O₂ | Calculated |

| Molecular Weight | 192.15 g/mol | Calculated |

| IUPAC Name | This compound | Nomenclature |

| Identifier | Predicted Value |

| SMILES | O=--INVALID-LINK--c1c(F)ccc2ncc(c12) |

| InChI | InChI=1S/C9H5FN2O2/c10-7-3-1-6-8(7)9(12(13)14)5-2-4-11-6/h1-5H |

| InChIKey | Predicted based on structure |

Physicochemical Properties (Predicted and Inferred from Analogs)

Direct experimental data on the physicochemical properties of this compound is not available in the surveyed literature. However, properties can be predicted using computational models and inferred from experimentally determined values of structurally similar compounds such as 6-fluoro-8-nitroquinoline and 7-methyl-8-nitroquinoline.

| Property | Predicted/Inferred Value | Notes and References |

| Melting Point | Not available | Data for 7-methyl-8-nitroquinoline suggests it is a solid at room temperature. |

| Boiling Point | Not available | Expected to be high due to the aromatic and polar nature of the molecule. |

| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO and DMF. | Inferred from the general solubility of quinoline derivatives. |

| pKa | Not available | The quinoline nitrogen is weakly basic. |

Synthesis and Reactivity

General Synthetic Approach

The synthesis of this compound is not explicitly described in the literature. However, a plausible synthetic route can be devised based on established methods for the synthesis of substituted quinolines, such as the Skraup synthesis or Friedländer annulation, followed by a regioselective nitration. A likely precursor would be 7-fluoroquinoline.

The diagram below illustrates a potential synthetic workflow for this compound, starting from 3-fluoroaniline.

Caption: A potential two-step synthesis of this compound.

Representative Experimental Protocol (Adapted from the synthesis of 7-Methyl-8-nitroquinoline)

The following protocol is adapted from the synthesis of a close analog and serves as a representative method. Note: This is a hypothetical procedure for this compound and would require optimization.

Step 1: Synthesis of 7-Fluoroquinoline (via Skraup Synthesis)

-

To a stirred mixture of 3-fluoroaniline, glycerol, and an oxidizing agent (such as arsenic pentoxide or sodium m-nitrobenzenesulfonate) in a round-bottom flask, slowly add concentrated sulfuric acid while cooling in an ice bath to control the exothermic reaction.

-

Once the addition is complete, heat the mixture cautiously under reflux for several hours.

-

After cooling, pour the reaction mixture into a large volume of water and neutralize with a base (e.g., sodium hydroxide) to precipitate the crude product.

-

The crude 7-fluoroquinoline can be purified by steam distillation or column chromatography.

Step 2: Nitration of 7-Fluoroquinoline

-

Dissolve the purified 7-fluoroquinoline in concentrated sulfuric acid and cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a nitrating mixture (a solution of concentrated nitric acid in concentrated sulfuric acid) dropwise to the stirred solution, maintaining the low temperature. The fluorine atom at position 7 is an ortho-, para-director, and the quinoline nitrogen directs nitration to the 5- and 8-positions. The 8-position is generally favored.

-

After the addition is complete, allow the reaction to stir at a low temperature for a specified period, monitoring the reaction progress by TLC.

-

Carefully pour the reaction mixture onto crushed ice to precipitate the crude this compound.

-

Collect the solid by filtration, wash with cold water until the filtrate is neutral, and dry.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Potential Applications and Biological Activity (Inferred from Analogs)

While no biological studies have been published for this compound, the quinoline scaffold is a well-known pharmacophore present in numerous therapeutic agents. Nitro- and fluoro-substituted quinolines have been investigated for a range of biological activities.

-

Antimicrobial Activity: Many quinoline derivatives, particularly fluoroquinolones, are potent antibacterial agents. The introduction of a nitro group can sometimes enhance or modify this activity.

-

Anticancer Activity: Certain substituted quinolines have demonstrated cytotoxic effects against various cancer cell lines.

-

Enzyme Inhibition: The quinoline ring system can interact with the active sites of various enzymes, leading to their inhibition.

The diagram below illustrates a generalized signaling pathway that is often targeted by quinoline-based therapeutic agents, such as the inhibition of topoisomerase enzymes, a mechanism common to fluoroquinolone antibiotics and some anticancer drugs.

Caption: Inhibition of bacterial topoisomerases by quinolone derivatives.

Conclusion

This compound is a readily available but understudied chemical entity. This guide has consolidated its known identifiers and provided a predictive and comparative analysis of its properties and synthesis based on closely related and well-documented analogs. The information presented here serves as a valuable starting point for researchers who wish to explore the chemistry and potential applications of this compound. Further experimental investigation is warranted to fully characterize its physicochemical properties, optimize its synthesis, and evaluate its biological activity.

An In-depth Technical Guide to the Safety and Handling of 7-Fluoro-8-nitroquinoline

Chemical and Physical Properties

While specific experimental data for 7-Fluoro-8-nitroquinoline is limited, the following table summarizes expected properties based on related structures.

| Property | Value | Source/Analogy |

| Molecular Formula | C₉H₅FN₂O₂ | N/A |

| Molecular Weight | 192.15 g/mol | [1] |

| Appearance | Expected to be a solid (crystalline) powder, yellow to brown in color. | Analogy with 8-nitroquinoline |

| Melting Point | Not available. For comparison, the melting point of 8-nitroquinoline is 89-91 °C.[2] | [2] |

| Solubility | Expected to be sparingly soluble in water, with better solubility in organic solvents like DMSO and DMF. | General quinoline derivative behavior |

Hazard Identification and Safety Precautions

Based on the hazard classifications of related nitro- and fluoro-substituted quinolines, this compound should be handled as a hazardous substance.[1][3][4][5][6]

GHS Hazard Classification (Anticipated):

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 3 or 4 | H301: Toxic if swallowed or H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1] |

| Serious Eye Damage/Eye Irritation | 1 or 2A | H318: Causes serious eye damage or H319: Causes serious eye irritation[1] |

| Skin Sensitization | 1 | H317: May cause an allergic skin reaction |

| Germ Cell Mutagenicity | 2 | H341: Suspected of causing genetic defects[4] |

| Carcinogenicity | 2 | H351: Suspected of causing cancer[7] |

| Reproductive Toxicity | 1B | H360: May damage fertility or the unborn child |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[1] |

| Hazardous to the Aquatic Environment, Acute Hazard | 1 | H400: Very toxic to aquatic life |

| Hazardous to the Aquatic Environment, Long-term Hazard | 1 | H410: Very toxic to aquatic life with long lasting effects |

Personal Protective Equipment (PPE):

| Protection Type | Specification |

| Eye/Face Protection | Wear chemical safety goggles and a face shield.[5] |

| Skin Protection | Wear a lab coat and chemical-resistant gloves (e.g., nitrile). |

| Respiratory Protection | Use a certified respirator (e.g., N95 or higher) if handling as a powder or if aerosols may be generated.[4] |

| Hand Protection | Dispose of contaminated gloves after use and wash hands thoroughly. |

Handling and Storage

-

Handling: Use in a well-ventilated area, preferably within a chemical fume hood.[5] Avoid creating dust.[4] Do not eat, drink, or smoke when using this product.[3][6]

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place.[8] Store locked up.[3] Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[4]

First Aid Measures

| Exposure Route | First Aid Procedure |

| Ingestion | Do NOT induce vomiting. Immediately call a POISON CENTER or doctor/physician.[3][5] |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately wash with plenty of soap and water for at least 15 minutes while removing contaminated clothing. If skin irritation or rash occurs, get medical advice/attention.[3][4] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician.[3] |

Experimental Protocols

Note: The following protocols are examples based on the synthesis of similar compounds and should be adapted and optimized for the specific synthesis of this compound.

Example Synthesis of a Nitroquinoline Derivative (Adapted from the Skraup synthesis):

The Skraup synthesis is a common method for producing quinolines. A potential synthesis of this compound could involve the reaction of an appropriate aminofluoronitrobenzene with glycerol, an oxidizing agent, and sulfuric acid.

Materials:

-

2-Fluoro-3-nitroaniline (or a similar precursor)

-

Glycerol

-

Sodium m-nitrobenzenesulfonate (oxidizing agent)

-

Concentrated Sulfuric Acid

-

Water

-

Ice bath

Procedure:

-

In a round-bottom flask equipped with a mechanical stirrer, combine sodium m-nitrobenzenesulfonate, glycerol, and the aminofluoronitrobenzene derivative.[9]

-

Slowly add a pre-cooled solution of concentrated sulfuric acid and water dropwise to the mixture, while stirring mechanically.[9]

-

Control the exothermic reaction by using an ice bath as needed.[9]

-

After the addition is complete, continue stirring and monitor the reaction progress (e.g., by TLC).

-

Upon completion, the reaction mixture is typically poured onto ice and neutralized to precipitate the crude product.

-

The crude product can then be purified by recrystallization or column chromatography.

General Workflow for Handling and Weighing:

Caption: Workflow for weighing this compound.

Potential Biological Activity and Signaling Pathways

Derivatives of quinoline are known to possess a wide range of biological activities, including antimicrobial, antifungal, and anticancer effects.[10][11][12] Fluoroquinolones, a class of antibiotics, function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication. The nitro group can also contribute to biological activity, sometimes through bioreduction to reactive nitrogen species that can damage cellular components.

Hypothesized Mechanism of Antibacterial Action:

Caption: Potential antibacterial mechanism of this compound.

Disposal Considerations

All waste containing this compound should be treated as hazardous waste. Dispose of the material and its container in accordance with local, regional, and national regulations. Avoid release to the environment.[3]

This guide provides a starting point for the safe handling of this compound. It is crucial to perform a thorough risk assessment and consult with your institution's safety office before commencing any work with this compound.

References

- 1. Quinoline, 8-fluoro-5-nitro- | C9H5FN2O2 | CID 154498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 8-Nitroquinoline 98 607-35-2 [sigmaaldrich.com]

- 3. mmbio.byu.edu [mmbio.byu.edu]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.com [fishersci.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. 7-Nitroquinoline | C9H6N2O2 | CID 11946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CAS 1420794-31-5 | 8-Fluoro-7-methyl-5-nitroquinoline-2-carbaldehyde - Synblock [synblock.com]

- 9. brieflands.com [brieflands.com]

- 10. Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols: Synthesis of 7-Fluoro-8-nitroquinoline Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 7-fluoro-8-nitroquinoline derivatives, which are of significant interest in medicinal chemistry due to their potential as antibacterial agents. The outlined two-step method offers improved yields compared to direct coupling techniques.

Introduction

This compound derivatives are a class of compounds that have shown promising antibacterial activity. The introduction of a nitro group at the C-8 position of the quinolone nucleus enhances the electrophilicity of the C-7 position, facilitating nucleophilic aromatic substitution. This allows for the introduction of various substituents at the C-7 position, leading to a diverse range of derivatives for structure-activity relationship (SAR) studies. The following protocols are based on the successful synthesis of 7-(halophenylamino)-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivatives.

Data Presentation

The following table summarizes the yield for a representative this compound derivative synthesized via the two-step protocol. Direct coupling of the corresponding carboxylic acid with anilines has been reported to result in low yields. The presented ester pathway, followed by hydrolysis, provides a more satisfactory yield.

| Compound Name | Starting Material | Reagent | Solvent | Yield (%) |

| 7-(3-Chlorophenylamino)-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | Ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate | 3-Chloroaniline | DMSO | 24% (ester intermediate)[1] |

Experimental Protocols

A two-step synthetic approach is employed for the synthesis of this compound derivatives. This method involves the initial synthesis of an ester intermediate, followed by acidic hydrolysis to yield the final carboxylic acid derivative.

Step 1: Synthesis of Ethyl 7-(substituted amino)-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate (Ester Intermediate)

This procedure details the nucleophilic aromatic substitution reaction at the C-7 position.

Materials:

-

Ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate

-

Substituted aniline (e.g., 3-chloroaniline)

-

Dimethyl sulfoxide (DMSO)

-

Pyridine

-

Methanol

-

Chloroform

Procedure:

-

Dissolve ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate (0.5 g) in 10 mL of DMSO in a reaction flask.[1]

-

Add a few drops of pyridine to the solution.[1]

-

Gradually add a two-molar excess of the substituted aniline (e.g., 3-chloroaniline, 0.36 g) to the reaction mixture.[1]

-

Heat the mixture at 70-80 °C under anhydrous conditions.

-

Allow the reaction mixture to cool, promoting crystallization of the product.

-

Filter the solid product and allow it to dry in a dark place.

-

Recrystallize the crude product from a methanol/chloroform mixture (3x) to obtain the pure ester intermediate.[1]

Step 2: Hydrolysis of the Ester Intermediate to the Carboxylic Acid Derivative

This procedure describes the conversion of the ester intermediate to the final active carboxylic acid.

Materials:

-

Ester intermediate from Step 1

-

Ethanol

-

Concentrated Hydrochloric Acid (HCl)

Procedure:

-

Dissolve the purified ester intermediate from Step 1 in ethanol.[1]

-

Add concentrated HCl to the solution.

-

Heat the mixture to facilitate hydrolysis.

-

Monitor the reaction for completion (e.g., by thin-layer chromatography).

-

Upon completion, cool the reaction mixture and isolate the precipitated carboxylic acid product by filtration.

-

Wash the product with a suitable solvent and dry to obtain the final this compound derivative.

Visualizations

Synthesis Workflow Diagram

The following diagram illustrates the two-step synthesis protocol for this compound derivatives.

Caption: Two-step synthesis of this compound derivatives.

Mechanism of Action: Inhibition of Bacterial DNA Synthesis

Fluoroquinolones, the class of antibiotics to which these derivatives belong, exert their antibacterial effect by inhibiting key enzymes involved in bacterial DNA replication.

Caption: Mechanism of action of fluoroquinolone derivatives.

References

Application Notes and Protocols: Synthesis of Antibacterial Agents Utilizing 7-Fluoro-8-nitroquinoline Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The escalating threat of antibiotic resistance necessitates the development of novel antimicrobial agents. Fluoroquinolones are a class of synthetic broad-spectrum antibiotics that have been pivotal in treating bacterial infections. The introduction of a nitro group at the C-8 position of the quinolone scaffold has been explored as a strategy to enhance antibacterial activity and overcome existing resistance mechanisms. This document provides detailed application notes and protocols for the synthesis and evaluation of antibacterial agents derived from a 7-fluoro-8-nitroquinoline core structure. The key intermediate, 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, serves as a versatile synthon for the introduction of various substituents at the C-7 position, allowing for the generation of a library of potential drug candidates.

I. Synthesis of the Key Intermediate and Derivatives

The synthesis of novel antibacterial agents based on the this compound scaffold involves a two-stage process: the preparation of the key intermediate and the subsequent diversification at the C-7 position.

A. Synthesis of 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

This protocol outlines the synthesis of the core quinolone structure, which is a crucial precursor for further derivatization.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend ethyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-cyclopropylamino-acrylate in anhydrous dioxane.

-

Cyclization: To the stirred solution, add sodium hydride (80%) in portions while cooling the flask in an ice bath. After the addition is complete, stir the mixture at room temperature for 30 minutes, followed by refluxing for 2 hours.

-

Solvent Removal: Remove the dioxane by vacuum distillation.

-

Hydrolysis: Suspend the residue in water and add potassium hydroxide. Reflux the mixture for 1.5 hours to facilitate the hydrolysis of the ester.

-

Purification: Filter the warm solution and wash the residue with water. Acidify the filtrate to a pH of 1-2 with semi-concentrated hydrochloric acid while cooling in an ice bath.

-

Isolation: Collect the resulting precipitate by suction filtration, wash with water, and dry in a vacuum oven at 100°C to yield 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid.

-

Nitration: The introduction of the nitro group at the C-8 position is a subsequent step that enhances the reactivity of the C-7 position for nucleophilic substitution.

B. Synthesis of C-7 Substituted this compound Derivatives

The introduction of various amines at the C-7 position is a key step in generating a library of potential antibacterial agents. The electron-withdrawing nitro group at the C-8 position facilitates this nucleophilic aromatic substitution.[1][2][3]

Generalized Experimental Protocol:

-

Reaction Setup: In a suitable solvent such as dimethyl sulfoxide (DMSO) or a mixture of DMF/pyridine, dissolve ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate.

-

Nucleophilic Substitution: Add a two-molar excess of the desired primary or secondary amine to the solution. A few drops of pyridine can be added to facilitate the reaction.

-

Reaction Conditions: Heat the mixture at 70-80°C under anhydrous conditions. The reaction progress can be monitored by thin-layer chromatography.

-

Crystallization and Filtration: Upon completion, allow the reaction mixture to cool to room temperature to induce crystallization. Collect the solid product by filtration and dry it in a dark place.

-

Recrystallization: Recrystallize the crude product from a suitable solvent system (e.g., methanol/chloroform) to obtain the pure ester intermediate.

-

Hydrolysis: Dissolve the purified ester in ethanol and add concentrated hydrochloric acid. Heat the mixture at 70-80°C for approximately 5 hours to hydrolyze the ester to the corresponding carboxylic acid.

-

Final Product Isolation: Collect the final product by filtration and dry to yield the C-7 substituted 1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivative.

II. Antibacterial Activity Evaluation

The antibacterial efficacy of the synthesized compounds is determined by measuring their Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacteria.

A. Broth Microdilution Method for MIC Determination

This method is a standardized and widely accepted technique for quantifying the in vitro antibacterial activity of a compound.

Experimental Protocol:

-

Bacterial Strain Preparation: Prepare a fresh overnight culture of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium (e.g., Mueller-Hinton Broth). Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate containing the broth medium. The final concentration range should be sufficient to determine the MIC.

-

Inoculation: Inoculate each well with the prepared bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only) in each plate.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

III. Data Presentation

The antibacterial activity of various this compound derivatives is summarized in the table below. The data highlights the impact of different substituents at the C-7 position on the inhibitory activity against Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria.

| Compound ID | C-7 Substituent | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | Reference |

| 3 | -Cl | 0.97 | 4.7 | [1] |

| 9b | -n-butylamine | 0.65 | 15 | [1] |

| 9g | -amino acid derivative | 1.2 | 8.8 | [1] |

| p-toluidine derivative | p-toluidine | ~2-5 | Not Reported | [1][2] |

| p-chloroaniline derivative | p-chloroaniline | ~2-5 | Not Reported | [1][2] |

| aniline derivative | aniline | ~2-5 | Not Reported | [1][2] |

| 2-chloroaniline derivative (3) | 2-chloroaniline | 6.7 | Not Reported | [4][5] |

| 3-chloroaniline derivative (4) | 3-chloroaniline | 0.9 | Not Reported | [4][5] |

| fluorinated aniline derivative (9) | fluorinated aniline | <10 | Not Reported | [4] |

IV. Visualizations

A. Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and evaluation of antibacterial agents based on the this compound scaffold.

Caption: Synthetic and evaluative workflow for this compound derivatives.

B. Mechanism of Action

Fluoroquinolones exert their antibacterial effect by inhibiting bacterial DNA synthesis. The primary targets are two essential type II topoisomerases: DNA gyrase and topoisomerase IV.[6][7][8][9][10]

Caption: Mechanism of action of fluoroquinolone antibiotics.

Conclusion

The this compound scaffold represents a promising platform for the development of new antibacterial agents. The synthetic protocols provided herein offer a clear pathway for the generation of a diverse library of compounds through modification at the C-7 position. The antibacterial activity data suggests that the nature of the substituent at this position significantly influences the potency and spectrum of activity. Further investigation into the structure-activity relationships of these derivatives could lead to the identification of lead compounds with improved efficacy against drug-resistant bacterial pathogens. The established mechanism of action, targeting essential bacterial enzymes, provides a solid foundation for the rational design of next-generation fluoroquinolone antibiotics.

References

- 1. prepchem.com [prepchem.com]

- 2. 7-(3-Chlorophenylamino)-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. 7-CHLORO-1-CYCLOPROPYL-6-FLUORO-4-OXO-1,4-DIHYDRO-QUINOLINE-3-CARBOXYLIC ACID ETHYL ESTER synthesis - chemicalbook [chemicalbook.com]

- 7. Antimicrobial Activity of the Quinoline Derivative HT61 against Staphylococcus aureus Biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and evaluation of 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(4-(2-(4-substitutedpiperazin-1-yl)acetyl)piperazin-1-yl)quinoline-3-carboxylic acid derivatives as anti-tubercular and antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. Antibacterial and synergistic activity of a new 8-hydroxyquinoline derivative against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: 7-Fluoro-8-nitroquinoline as a Versatile Building Block for Heterocyclic Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Fluoro-8-nitroquinoline is a valuable and highly reactive building block for the synthesis of a diverse range of heterocyclic compounds. The presence of the electron-withdrawing nitro group at the C-8 position significantly activates the fluorine atom at the C-7 position towards nucleophilic aromatic substitution. This reactivity allows for the introduction of various functionalities, which can be followed by subsequent reactions, such as reduction of the nitro group and intramolecular cyclization, to construct fused heterocyclic systems. These resulting quinoline-based architectures are of significant interest in medicinal chemistry due to their prevalence in biologically active molecules, including antibacterial, anticancer, and antimalarial agents.

These application notes provide an overview of the synthetic utility of this compound and detailed protocols for the synthesis of key heterocyclic derivatives.

Key Synthetic Applications

The primary reactivity of this compound revolves around two key transformations:

-

Nucleophilic Aromatic Substitution (SNAr) at C-7: The fluorine atom is an excellent leaving group, readily displaced by a variety of nucleophiles, including amines, alcohols, and thiols. This allows for the straightforward introduction of diverse side chains at the 7-position.

-

Reduction of the Nitro Group and Subsequent Cyclization: The nitro group at C-8 can be readily reduced to an amino group. This amino functionality, in conjunction with a suitably functionalized substituent at C-7, serves as a precursor for the construction of fused five- and six-membered heterocyclic rings, such as imidazoles, oxazoles, thiazoles, and pyrimidines.

The logical workflow for utilizing this compound as a building block is depicted below:

Caption: Synthetic workflow using this compound.

I. Synthesis of 7-Substituted-8-nitroquinolines via Nucleophilic Aromatic Substitution

The substitution of the C-7 fluorine atom is a facile process that can be achieved with a wide range of nucleophiles. The following protocols are based on established procedures for similar halo-nitroquinolone systems and are expected to be readily adaptable to this compound.[1]

Protocol 1: Synthesis of 7-Anilino-8-nitroquinoline Derivatives

This protocol describes the reaction of a 7-halo-8-nitroquinoline derivative with substituted anilines.

Reaction Scheme:

Caption: General scheme for the synthesis of 7-anilino-8-nitroquinolines.

Materials:

-

7-Chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (or ethyl ester thereof)

-

Substituted aniline (e.g., 2-chloroaniline, 3-chloroaniline, 4-fluoroaniline)

-

Ethanol

-

Triethylamine (optional, as a base)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

Procedure:

-

To a solution of the 7-chloro-8-nitroquinolone derivative (1 equivalent) in ethanol, add the substituted aniline (1.1 equivalents).

-

If the aniline salt is used, or to accelerate the reaction, add triethylamine (1.2 equivalents).

-

Heat the reaction mixture to reflux and stir for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel.

Quantitative Data:

The following table summarizes the reported yields and antibacterial activities for a series of 7-haloanilino-8-nitrofluoroquinolone derivatives.[1]

| Substituent at C-7 (Aniline) | Yield (%) | MIC (μg/mL) vs. S. aureus |

| 2-Chloroanilino | 65 | 6.7 |

| 3-Chloroanilino | 72 | 0.9 |

| 4-Chloroanilino | 68 | 8.5 |

| 2-Fluoroanilino | 55 | > 50 |

| 3-Fluoroanilino | 60 | 12.5 |

| 4-Fluoroanilino | 63 | 9.8 |

II. Synthesis of Fused Heterocyclic Systems

The reduction of the nitro group to an amine is a pivotal step in the synthesis of fused heterocyclic systems. The resulting 8-aminoquinoline derivative can undergo intramolecular cyclization with a suitably functionalized C-7 substituent.

Protocol 2: Synthesis of Oxazolo[4,5-h]quinolines

This protocol outlines a general method for the synthesis of oxazoloquinolines, which are known for their potential antiallergic activities.[2] The synthesis involves the formation of an 8-hydroxyquinoline intermediate, which can be conceptually derived from a 7-halo-8-nitroquinoline precursor.

Synthetic Workflow:

Caption: Conceptual workflow for the synthesis of oxazolo[4,5-h]quinolines.

Materials:

-

7-Amino-8-hydroxyquinoline (or a suitable precursor)

-

Carboxylic acid or acid chloride/anhydride

-

Polyphosphoric acid (PPA) or other dehydrating agent

-

Round-bottom flask

-

Heating mantle

-

Mechanical stirrer

Procedure:

-

To a mixture of 7-amino-8-hydroxyquinoline (1 equivalent) and the carboxylic acid (1.1 equivalents), add polyphosphoric acid.

-

Heat the reaction mixture to 150-180 °C and stir for 2-6 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the mixture with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide).

-

Collect the precipitated solid by filtration, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or DMF/water).

Biological Activity:

A series of 1,3-oxazolo[4,5-h]quinolines were synthesized and evaluated for their antiallergic activities. The most potent compound, 5-chloro-1,3-oxazolo[4,5-h]quinoline-2-carboxylic acid methyl ester, exhibited an IC50 of 0.3 μM in a rat peritoneal mast cell assay and was orally active in a passive cutaneous anaphylaxis test with an ED50 of 0.5 mg/kg.[2]

Protocol 3: Synthesis of Pyrimido[4,5-h]quinolines

This protocol provides a general approach for the synthesis of pyrimido[4,5-h]quinolines, a class of compounds with a broad range of biological activities. The synthesis typically involves the reaction of an 8-aminoquinoline derivative with a three-carbon building block.

General Reaction Scheme:

Caption: General scheme for the synthesis of pyrimido[4,5-h]quinolines.

Materials:

-

7-Substituted-8-aminoquinoline

-

Diethyl malonate (or other active methylene compound)

-

Sodium ethoxide

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

Procedure:

-

Prepare a solution of sodium ethoxide in absolute ethanol by carefully adding sodium metal to ethanol under an inert atmosphere.

-

To the sodium ethoxide solution, add the 7-substituted-8-aminoquinoline (1 equivalent) and diethyl malonate (1.2 equivalents).

-

Heat the reaction mixture to reflux and stir for 6-12 hours.

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture and neutralize with a dilute acid (e.g., acetic acid).

-

Collect the precipitated solid by filtration, wash with water and then with cold ethanol.

-

Dry the product under vacuum. Further purification can be achieved by recrystallization.

Conclusion

This compound is a highly adaptable and valuable starting material for the synthesis of a wide array of heterocyclic compounds. Its reactivity allows for the introduction of diverse functionalities at the 7-position, and the subsequent transformation of the 8-nitro group provides a pathway to construct fused heterocyclic systems. The protocols outlined in these application notes provide a foundation for the exploration of novel quinoline-based compounds with potential applications in drug discovery and materials science. Researchers are encouraged to adapt and optimize these methods to suit their specific synthetic targets.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 7-Fluoro-8-nitroquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a proposed method for the analysis of 7-Fluoro-8-nitroquinoline using High-Performance Liquid Chromatography (HPLC) with UV detection. The described methodology is intended as a robust starting point for the quantification and purity assessment of this compound, which holds significance as an intermediate in pharmaceutical synthesis and as a potential bioactive molecule. The protocol outlines the necessary reagents, instrumentation, and chromatographic conditions. Additionally, this document provides a representative signaling pathway potentially modulated by quinoline derivatives, offering context for its application in drug development research.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and drug discovery. Its structural similarity to other biologically active quinoline derivatives suggests potential applications as an antimicrobial or anticancer agent. Accurate and reliable analytical methods are crucial for the characterization, quality control, and pharmacokinetic studies of this compound. This document provides a detailed protocol for a reversed-phase HPLC method suitable for the analysis of this compound.

Experimental Protocols

Sample Preparation

-

Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to final concentrations ranging from 1 µg/mL to 100 µg/mL.

-

Sample Solution: Dissolve the sample containing this compound in methanol to achieve a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

HPLC Instrumentation and Conditions